3-(acetylamino)-N-(pyridin-2-yl)benzamide
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Overview
Description
3-(acetylamino)-N-(pyridin-2-yl)benzamide is a synthetic organic compound that features both an acetylamino group and a pyridinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(acetylamino)-N-(pyridin-2-yl)benzamide typically involves the acylation of 3-amino-N-(pyridin-2-yl)benzamide with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-(acetylamino)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetylamino group to an amine or to reduce other functional groups present in the molecule.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(acetylamino)-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in the study of enzyme inhibition or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-(acetylamino)-N-(pyridin-2-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-(aminomethyl)-N-(pyridin-2-yl)benzamide
- 3-(acetylamino)-N-(pyridin-3-yl)benzamide
- 3-(acetylamino)-N-(pyridin-4-yl)benzamide
Uniqueness
3-(acetylamino)-N-(pyridin-2-yl)benzamide is unique due to the specific positioning of the acetylamino and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
Properties
CAS No. |
85367-03-9 |
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Molecular Formula |
C14H13N3O2 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
3-acetamido-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)16-12-6-4-5-11(9-12)14(19)17-13-7-2-3-8-15-13/h2-9H,1H3,(H,16,18)(H,15,17,19) |
InChI Key |
CVOUXHGMPSGDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
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